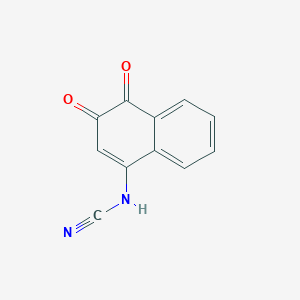
5-(Difluoromethyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)indoline-2,3-dione is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of a difluoromethyl group attached to the indoline-2,3-dione structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . The reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)indoline-2,3-dione may involve optimization of the Fischer indole synthesis to achieve higher yields and purity. This can include the use of different catalysts, solvents, and reaction conditions to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indoline-2,3-dione to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced indoline compounds .
Scientific Research Applications
5-(Difluoromethyl)indoline-2,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolism.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-indole-2,3-dione: Similar in structure but with a fluorine atom instead of a difluoromethyl group.
5-Trifluoromethoxy-1H-indole-2,3-dione: Contains a trifluoromethoxy group, exhibiting different chemical properties.
Uniqueness
5-(Difluoromethyl)indoline-2,3-dione is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C9H5F2NO2 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
5-(difluoromethyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5F2NO2/c10-8(11)4-1-2-6-5(3-4)7(13)9(14)12-6/h1-3,8H,(H,12,13,14) |
InChI Key |
CXFBLSMHSVUEPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)C(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


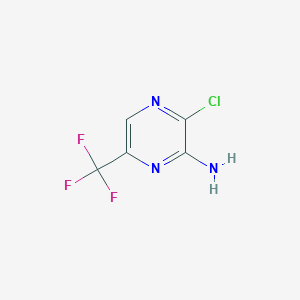
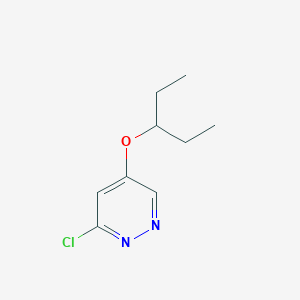

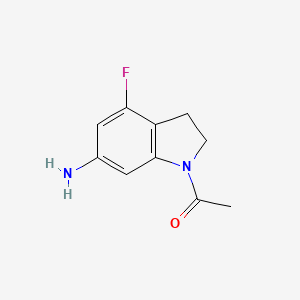
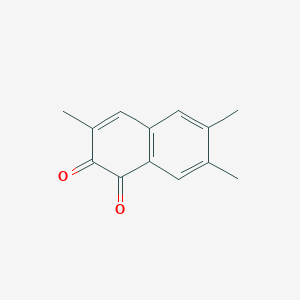

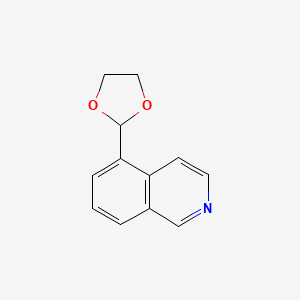
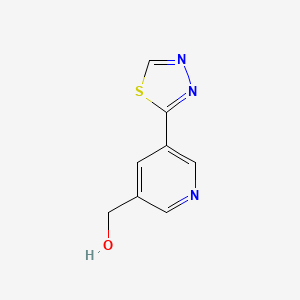

![2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B11902020.png)
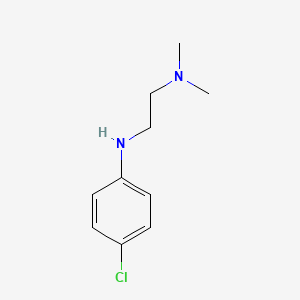
![Benzo[h][1,6]naphthyridin-7-amine](/img/structure/B11902024.png)
